molecular formula C18H14N8O2S2 B2831219 N-(3-(benzo[c][1,2,5]thiadiazol-4-ylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798530-27-4

N-(3-(benzo[c][1,2,5]thiadiazol-4-ylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2831219
CAS No.: 1798530-27-4
M. Wt: 438.48
InChI Key: WDLHMKXWDQEZKY-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[c][1,2,5]thiadiazol-4-ylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antimalarial and Antiviral Properties

  • N-(3-(benzo[c][1,2,5]thiadiazol-4-ylamino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide has shown potential in antimalarial activities. A study by Fahim and Ismael (2021) explored the antimalarial properties of similar sulfonamide derivatives, which exhibited promising in vitro activity and were characterized for their ADMET properties (Fahim & Ismael, 2021).

Broad Biological Activities

  • This compound is part of a class of sulfonamides known for a variety of pharmacological activities. Ghomashi et al. (2022) discuss sulfonamide hybrids, which possess diverse biological activities including antibacterial and antitumor effects (Ghomashi et al., 2022).

Catalytic and Synthetic Applications

  • Sulfonamides like this compound are used as catalysts in chemical syntheses. For instance, Khazaei et al. (2015) utilized a related sulfonamide as an efficient catalyst for synthesizing various derivatives in aqueous media (Khazaei et al., 2015).

Potential in Cancer Research

  • There is evidence suggesting the use of such sulfonamides in cancer research. Studies have shown that derivatives of sulfonamides exhibit antiproliferative activities against various cancer cell lines. This includes research by Reis et al. (2011) and Ghorab et al. (2014), who investigated the anticancer potential of sulfonamide derivatives (Reis et al., 2011); (Ghorab et al., 2014).

Properties

IUPAC Name

N-[3-(2,1,3-benzothiadiazol-4-ylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N8O2S2/c1-26-10-11(9-19-26)30(27,28)25-18-17(20-12-5-2-3-6-13(12)21-18)22-14-7-4-8-15-16(14)24-29-23-15/h2-10H,1H3,(H,20,22)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLHMKXWDQEZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N8O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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